Moxifloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity:

Moxifloxacin exhibits a broad spectrum of antibacterial activity, including against strains resistant to other antibiotics like penicillin. Researchers are investigating its effectiveness against emerging pathogens and exploring its potential use in combination therapies to combat multidrug-resistant bacteria [].

Biofilm Eradication:

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies are evaluating moxifloxacin's ability to disrupt or eradicate biofilms associated with chronic infections like those in cystic fibrosis patients [].

Anti-inflammatory Properties:

Recent research suggests moxifloxacin might possess anti-inflammatory properties beyond its direct antibacterial effect. This opens avenues for exploring its use in inflammatory diseases like chronic obstructive pulmonary disease (COPD).

In Vitro and In Vivo Studies:

Moxifloxacin's role in various diseases is being explored through in vitro (laboratory) and in vivo (animal) studies. These studies aim to understand its mechanism of action, efficacy in disease models, and potential side effects before clinical trials in humans.

Drug Discovery and Development:

The success of moxifloxacin as a fluoroquinolone antibiotic has spurred research in developing new generations of these drugs. Studying moxifloxacin's structure and activity helps scientists design novel antibiotics with improved efficacy and reduced resistance profiles [].

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic, primarily used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum agent. Moxifloxacin is indicated for conditions such as pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis. The compound is known for its enhanced activity against respiratory pathogens compared to earlier fluoroquinolones like ciprofloxacin .

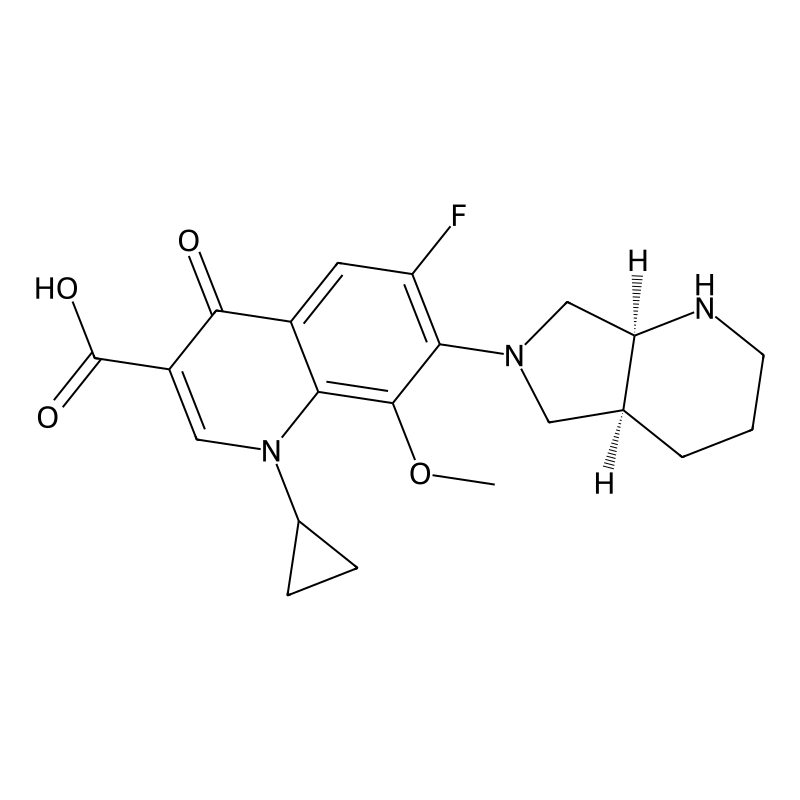

The chemical structure of moxifloxacin is characterized by its unique methoxy group at carbon 8, which differentiates it from other compounds in the fluoroquinolone class. Its chemical formula is , with an average molecular weight of approximately 401.43 g/mol .

Moxifloxacin undergoes several chemical transformations during its synthesis and metabolism. The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of inactive metabolites that are excreted via urine and feces. Notably, moxifloxacin does not significantly interact with cytochrome P450 enzymes, which minimizes drug-drug interactions common with other medications .

The synthesis of moxifloxacin involves multiple steps, beginning with the preparation of racemic 2,8-diazabicyclo[4.3.0]nonane, followed by resolution using tartaric acid and subsequent reactions to introduce the quinolinecarboxylic acid moiety .

Moxifloxacin's mechanism of action is primarily through the inhibition of bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, moxifloxacin prevents the unwinding and repair of DNA strands necessary for bacterial replication and survival. This bactericidal effect makes it particularly effective against a wide range of bacterial infections .

In clinical studies, moxifloxacin has demonstrated superior efficacy in treating respiratory infections compared to other fluoroquinolones due to its enhanced activity against Streptococcus pneumoniae and Haemophilus influenzae .

The synthesis of moxifloxacin typically involves several key steps:

- Preparation of Intermediate Compounds: The initial step includes synthesizing racemic 2,8-diazabicyclo[4.3.0]nonane.

- Resolution: This intermediate is resolved using tartaric acid.

- Coupling Reaction: A derivatized quinolinecarboxylic acid is coupled with the resolved intermediate in the presence of a base (e.g., DABCO).

- Acidification: The final step involves acidification to yield moxifloxacin hydrochloride .

This multi-step process highlights the complexity involved in producing this antibiotic.

Moxifloxacin is widely utilized in clinical settings for treating various infections:

- Respiratory Infections: Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.

- Skin Infections: Indicated for uncomplicated skin and skin structure infections.

- Ocular Infections: Available in eye drop formulations for treating conjunctivitis.

- Other Infections: Used in cases of endocarditis and tuberculosis .

Due to its broad spectrum of activity and favorable pharmacokinetic profile, moxifloxacin is often preferred in cases where other antibiotics may be less effective.

Moxifloxacin has been studied for potential interactions with various medications:

- Nonsteroidal Anti-Inflammatory Drugs: Caution is advised when combining moxifloxacin with nonsteroidal anti-inflammatory drugs due to increased risks of adverse effects.

- Antacids and Supplements: Moxifloxacin should be taken at least four hours before or eight hours after antacids containing magnesium or aluminum, as well as supplements containing iron or zinc to avoid decreased absorption .

- Adverse Reactions: Common side effects include gastrointestinal disturbances, headache, dizziness, and an increased risk of tendonitis or tendon rupture .

Moxifloxacin shares similarities with other fluoroquinolones but has distinct features that set it apart:

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum | Less effective against Gram-positive bacteria |

| Levofloxacin | Broad-spectrum | More active against Gram-positive bacteria than ciprofloxacin |

| Gatifloxacin | Broad-spectrum | Associated with higher rates of adverse effects |

| Norfloxacin | Narrower spectrum | Primarily effective against Gram-negative bacteria |

Moxifloxacin's unique methoxy group enhances its efficacy against respiratory pathogens while maintaining a lower propensity for certain side effects observed in other fluoroquinolones .

| Descriptor | Information |

|---|---|

| Molecular formula | C₂₁H₂₄FN₃O₄ [1] |

| Exact molecular mass | 401.175 g mol⁻¹ [1] [2] |

| International Union of Pure and Applied Chemistry name | 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1] [3] |

| Preferred International Chemical Identifier key | FABPRXSRWADJSP-MEDUHNTESA-N [1] |

| Canonical SMILES | [H][C@]12CN(C[C@@]1([H])NCCC2)C1=C(F)C=C2C(=O)C(=CN(C3CC3)C2=C1OC)C(O)=O [1] |

Stereochemistry and Configurational Analysis

Moxifloxacin possesses two tetrahedral stereogenic centres located at positions 4a and 7a of the diazabicyclononane ring. Both centres have the absolute configuration S,S [1]. Capillary electrophoretic profiling of the R,R, R,S and S,R isomers demonstrates that the marketed S,S form exceeds 99.9% enantiomeric purity and does not racemise under accelerated thermal or solution-state stress, confirming configurational stability during storage and use [4].

Physicochemical Characteristics

Solubility and Octanol–Water Partition Coefficient

| Medium | Quantitative solubility | Conditions | Citation |

|---|---|---|---|

| Water (25 °C) | 0.168 mg mL⁻¹ [5] | neutral pH | [5] |

| Phosphate-buffered saline pH 7.2 | 0.20 mg mL⁻¹ [6] | 25 °C | [6] |

| Dimethyl-sulfoxide | 10 mg mL⁻¹ [6] | 25 °C | [6] |

| Dimethyl-formamide | 3.33 mg mL⁻¹ [6] | 25 °C | [6] |

| Ethanol (293–323 K) | 6.5 × 10⁻³–1.3 × 10⁻² mg mL⁻¹ [7] | equilibrium | [7] |

The logarithmic octanol–water partition coefficient log P, determined in silico and confirmed experimentally, ranges from −0.51 to +0.01, placing the molecule at the hydrophilic–lipophilic border [8] [9].

Acid Dissociation Constants and Ionisation States

| Functional group | Acid dissociation constant p Kₐ | Dominant ionic form at 37 °C | Citation |

|---|---|---|---|

| Carboxylic acid (C-3) | 6.4 ± 0.5 [2] | deprotonated above pH 7 | [2] [9] |

| Secondary amine (diazabicyclononane) | 9.4–9.5 [8] [9] | protonated below pH 9 | [8] [9] |

Between pH 6.5 and 8.0 the zwitterionic species predominates, explaining the minimum in the V-shaped pH–stability profile observed for aqueous solutions [10].

Spectroscopic Properties

| Technique (λ or ν) | Diagnostic signal | Structural assignment | Citation |

|---|---|---|---|

| Ultraviolet absorbance 288.2 nm | π → π* transition of quinolone chromophore in water | [11] | |

| Ultraviolet absorbance 293 nm | same chromophore in methanol | [12] | |

| Ultraviolet absorbance 294 nm | same chromophore in 0.1 mol L⁻¹ hydrochloric acid | [13] | |

| Infrared 1 709 cm⁻¹ | C=O stretch of free carboxylic acid | [14] | |

| Infrared 1 622 cm⁻¹ | C=O stretch of quinolone keto group | [14] | |

| Infrared 1 619–1 623 cm⁻¹ & 1 347–1 377 cm⁻¹ | asymmetric and symmetric COO⁻ stretches in metal complexes | [14] | |

| Fluorescence λexc 289 nm / λem 464 nm | aromatic emission enhanced in β-cyclodextrin inclusion complex | [15] |

Structural Stability and Degradation Pathways

Photolytic and pH-Dependent Degradation

Photolysis of aqueous moxifloxacin (pH 2–12) follows first-order kinetics with specific acid–base catalysis. The apparent rate constant k_obs rises from 0.69 × 10⁻⁴ min⁻¹ at pH 7.5 to 19.5 × 10⁻⁴ min⁻¹ at pH 12.0; second-order rate constants are 6.61 × 10⁻² M⁻¹ min⁻¹ for hydrogen-ion and 19.20 × 10⁻² M⁻¹ min⁻¹ for hydroxide-ion catalysis [10]. Five major photoproducts have been characterised by liquid-chromatography high-resolution mass spectrometry (Table 1).

Metal-Ion-Catalysed Hydrolysis

Copper(II) accelerates hydrolysis most strongly, reducing the activation energy to 85.8 kJ mol⁻¹ and shortening t₀.₅ to fewer than four hours at 110 °C. The catalytic effect decreases in the sequence Cu(II) > Fe(III) > Zn(II) > Al(III) [16].

Forced-Degradation Stressors

Neutral, acidic and alkaline hydrolyses (eleven-day exposure, 60 °C) induce 15.7%, 18.9% and 22.3% loss respectively; hydrogen-peroxide oxidative stress produces 32.8% loss, daylight 7.4% and ultraviolet irradiation 8.1% [17]. Solid-state photodegradation of tablets also follows first-order kinetics and is faster for moxifloxacin than for ciprofloxacin, norfloxacin or ofloxacin [18].

Identified Degradation Products

| Product code | [M + H]⁺ (m/z) | Principal structural change | Formation environment | Citation |

|---|---|---|---|---|

| MP-1 | 432.16 | Hydroxylation of pyrrole ring | acidic or alkaline photolysis | [10] |

| MP-2 | 418.18 | Hydroxylation of piperidine ring | acidic light exposure | [10] |

| MP-3 | 416.16 | Oxidation of piperidine ring | acidic medium | [10] |

| MP-4 | 293.09 | Cleavage to quinolone core | prolonged irradiation, pH > 10 | [10] |

| MP-5 | 430.15 | Side-chain oxidation | alkaline photolysis | [10] |

| Decarboxylated derivative | 358.10 | Loss of C-3 carboxyl | Cu(II)-catalysed hydrolysis | [16] |

| Fragment P-3 | 263.40 | Diazabicyclononane scission | high-temperature hydrolysis | [16] |

These pathways demonstrate that the diazabicyclononane substituent is the primary photolabile and hydrolytically sensitive moiety, whereas the fluorinated quinolone scaffold remains comparatively intact.

Table 1 Summary of fundamental properties

| Property | Numerical value | Citation |

|---|---|---|

| Melting point | 203 – 208 °C | [2] |

| Predicted boiling point | 636 ± 55 °C | [2] |

| Density (predicted) | 1.408 ± 0.06 g cm⁻³ | [2] |

| Plane-polarised rotation (aqueous solution, 25 °C) | −193° | [2] |

| Octanol–water log P | 0.01 | [8] [5] |

| Water solubility at 25 °C | 0.168 mg mL⁻¹ | [5] |

| Acid dissociation constant p Kₐ (carboxyl) | 6.4 ± 0.5 | [2] [9] |

| Base dissociation constant p Kₐ (amine) | 9.4 – 9.5 | [8] [9] |

The quinolone classification system represents a systematic approach to categorizing these antibacterial agents based on their structural characteristics, antimicrobial spectrum, and clinical applications [1] [2] [3]. The contemporary four-generation classification scheme, introduced in 1997, provides a framework that correlates structural modifications with expanded therapeutic utility [3].

First-generation quinolones, exemplified by nalidixic acid, oxolinic acid, and cinoxacin, are characterized by the absence of fluorine substitution at position 6 and limited systemic activity [1] [2]. These compounds primarily demonstrate activity against gram-negative bacteria and achieve minimal serum concentrations, restricting their utility to urinary tract infections [1] [3].

Second-generation fluoroquinolones marked a significant advancement with the introduction of fluorine at position 6, which dramatically enhanced their antimicrobial potency and systemic bioavailability [4] [5]. Representative compounds include norfloxacin, ciprofloxacin, ofloxacin, and pefloxacin, which demonstrate improved gram-negative coverage and enhanced pharmacokinetic properties [1] [2] [3].

Third-generation fluoroquinolones further expanded the antimicrobial spectrum to include enhanced activity against gram-positive bacteria, particularly penicillin-sensitive and penicillin-resistant Streptococcus pneumoniae, and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae [3] [6]. This generation includes levofloxacin, sparfloxacin, gatifloxacin, and grepafloxacin [2] [3].

Fourth-generation fluoroquinolones represent the most recent advancement, incorporating structural modifications that provide broad-spectrum activity including significant anaerobic coverage [1] [2] [3]. This generation includes moxifloxacin, trovafloxacin, gatifloxacin, and delafloxacin, with moxifloxacin serving as the prototype for enhanced gram-positive and anaerobic activity [7] [8] [9].

Position as Fourth-Generation Fluoroquinolone

Moxifloxacin occupies a distinctive position within the fourth-generation fluoroquinolone classification, representing a paradigm shift in fluoroquinolone design through specific structural innovations [10] [7] [8]. The compound demonstrates the characteristic features that define fourth-generation agents: dual targeting of both DNA gyrase and topoisomerase IV, which significantly reduces the propensity for resistance development [2] [7] [8].

The fourth-generation designation reflects moxifloxacin's enhanced activity profile compared to earlier fluoroquinolones [11] [12] [8]. Clinical studies demonstrate superior penetration into aqueous humor, achieving concentrations of 1.86 ± 1.06 micrograms per milliliter compared to 0.94 ± 0.72 micrograms per milliliter for gatifloxacin [11]. This enhanced tissue penetration correlates with improved clinical efficacy against resistant bacterial strains [12] [8] [9].

Moxifloxacin's classification as a fourth-generation agent is further supported by its unique resistance profile [9] [13] [14]. The compound demonstrates activity against bacterial strains resistant to second and third-generation fluoroquinolones, particularly gram-positive organisms that have developed resistance to ciprofloxacin and ofloxacin [9]. The spontaneous mutation frequency for moxifloxacin (6 × 10⁻¹¹) represents a significant improvement over structurally similar compounds lacking the C8-methoxy group [13] [14].

Structural Comparison with Other Fluoroquinolones

Core Structure Modifications

The fundamental quinolone pharmacophore consists of a bicyclic structure with essential functional groups at specific positions [4] [5] [15]. Positions 2, 3, and 4 represent invariant structural elements critical for biological activity [15] [16]. The carboxylic acid group at position 3 and the carbonyl group at position 4 form the essential pharmacophore required for DNA gyrase and topoisomerase IV binding [15] [16].

Moxifloxacin maintains this conserved core structure while incorporating specific modifications that distinguish it from other fluoroquinolones [10] [17] [18]. The compound retains the essential 4-quinolone-3-carboxylic acid pharmacophore while introducing unique substituents at positions 1, 7, and 8 that significantly enhance its biological activity [19] [18] [20].

Position 1 modifications in moxifloxacin feature a cyclopropyl group, which represents an optimal substitution for enhancing antimicrobial potency [15] [16]. This cyclopropyl substitution, shared with ciprofloxacin and other advanced fluoroquinolones, contributes to improved DNA gyrase binding affinity and enhanced bacterial cell penetration [5] [15].

The position 6 fluorine atom, characteristic of all fluoroquinolones, remains unchanged in moxifloxacin and provides the enhanced antibacterial activity and improved pharmacokinetic properties that distinguish fluoroquinolones from their non-fluorinated predecessors [4] [5] [21].

Substitution Patterns and Their Significance

Position 7 Substitution: Diazabicyclononyl Ring System

Moxifloxacin's most distinctive structural feature is the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl substituent at position 7, commonly referred to as a diazabicyclononyl ring system [10] [17] [19] [20] [22]. This bicyclic amine substituent represents a significant departure from the simple piperazine rings found in earlier fluoroquinolones such as ciprofloxacin and norfloxacin [19] [20] [23].

The diazabicyclononyl substitution provides multiple advantages over conventional piperazine derivatives [19] [24] [13]. The bulky bicyclic structure prevents active efflux by bacterial resistance mechanisms, particularly the NorA and pmrA efflux pumps associated with gram-positive bacterial resistance [24] [25] [22]. Structural studies demonstrate that this large, hydrophobic moiety at position 7 reduces the ability of bacteria to efflux the compound across the cell wall [13].

Crystal structure analysis reveals that the diazabicyclononyl ring exhibits conformational flexibility within DNA gyrase-fluoroquinolone complexes, with the C7 substituent showing greater mobility compared to other structural elements [26]. This flexibility may contribute to the enhanced binding affinity and reduced susceptibility to resistance mutations [26] [27].

Position 8 Substitution: Methoxy Group

The methoxy group (-OCH₃) at position 8 represents another critical structural innovation in moxifloxacin [10] [17] [19] [20] [22]. This substitution distinguishes moxifloxacin from second-generation fluoroquinolones like ciprofloxacin, which possess hydrogen at this position [22] [13] [14].

The C8-methoxy substitution provides significant advantages in terms of antibacterial potency and resistance prevention [13] [14] [28]. Comparative studies with structural analogs demonstrate that the methoxy group enhances bactericidal activity against gram-positive bacteria and significantly reduces the propensity for resistance development [13] [14]. The spontaneous mutation frequency for moxifloxacin (6 × 10⁻¹¹) compared to its C8-chlorine analog BAY y 3118 (4 × 10⁻⁷) illustrates the profound impact of the methoxy substitution [13] [14].

Mechanistic studies indicate that the C8-methoxy group contributes to enhanced DNA gyrase and topoisomerase IV binding through altered electronic properties and improved target enzyme interactions [13] [28] [27]. The methoxy substitution appears to enhance the formation of stable ternary complexes with DNA and target enzymes, leading to improved antibacterial efficacy [27].

Comparative Structural Analysis

The structural modifications in moxifloxacin can be quantitatively compared with other fluoroquinolones through molecular descriptor analysis [19] [23]. Moxifloxacin's molecular weight of 401.43 g/mol reflects the substantial size increase contributed by the diazabicyclononyl substituent compared to ciprofloxacin (331.34 g/mol) and norfloxacin (319.33 g/mol) [17] [29].

The partition coefficient (LogP) of moxifloxacin (0.01) demonstrates the balanced lipophilic-hydrophilic character achieved through the combination of the bulky C7 substituent and the polar C8-methoxy group [17] [18] [11]. This balanced character contributes to enhanced tissue penetration while maintaining adequate aqueous solubility [11] [30].

Molecular modeling studies reveal that moxifloxacin's unique substitution pattern creates a distinct three-dimensional molecular shape that optimizes interactions with bacterial target enzymes while minimizing interactions with human topoisomerases [18] [23]. The combination of C7 and C8 modifications creates a molecular architecture specifically optimized for enhanced antibacterial activity and reduced resistance development [23] [27].

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational approach for understanding the molecular basis of moxifloxacin's enhanced biological activity [31] [32] [33] [34]. These mathematical models correlate structural features with biological activities, providing insights into the molecular determinants of antibacterial efficacy [31] [35] [33].

Molecular Descriptors and Bioactivity Correlations

QSAR studies on fluoroquinolones, including moxifloxacin, have identified key molecular descriptors that correlate with antibacterial activity [36] [37] [38]. Constitutional descriptors such as molecular weight, atom count, and bond count reflect the structural complexity introduced by moxifloxacin's unique substituents [36] [37]. The compound's molecular weight of 401.43 g/mol and 53 total atoms represent significant increases over simpler fluoroquinolones, correlating with enhanced target binding affinity [17] [36].

Topological descriptors, including connectivity indices and Zagreb indices, quantify the molecular branching and complexity introduced by the diazabicyclononyl ring system [36] [38]. These descriptors demonstrate strong correlations with biological activity, suggesting that molecular complexity contributes to enhanced target specificity and reduced resistance development [37] [38].

Electronic descriptors, particularly HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, provide insights into the electron-donating and electron-accepting properties that influence DNA gyrase binding [36] [39] [38]. The C8-methoxy group in moxifloxacin alters the electronic distribution, contributing to enhanced target enzyme interactions [36] [38].

Predictive Models for Antibacterial Activity

Multiple QSAR studies have developed predictive models specifically for fluoroquinolone antibacterial activity [36] [37] [40]. A comprehensive study by Minovski et al. demonstrated excellent predictive performance with correlation coefficients (R²) ranging from 0.8108 to 0.9212 across different assay systems [37]. These models successfully predict minimal inhibitory concentration (MIC) values based on molecular structural features [37] [40].

Neural network approaches have shown superior performance compared to linear regression methods for predicting fluoroquinolone activity [37] [40]. Counter-propagation artificial neural networks achieved correlation coefficients exceeding 0.90 for predicting antitubercular activity, demonstrating the non-linear relationship between structure and biological activity [37].

Three-dimensional QSAR models using Comparative Molecular Field Analysis (CoMFA) have provided spatial insights into structure-activity relationships [40] [41]. These models identify specific regions around the fluoroquinolone molecule where steric and electrostatic modifications can enhance or diminish biological activity [40] [41].

Resistance Prediction Models

QSAR modeling has proven particularly valuable for predicting resistance development potential [13] [39] [38]. Studies comparing moxifloxacin with structural analogs demonstrate that specific molecular descriptors correlate with reduced resistance selection [13] [39]. The C8-methoxy substitution consistently emerges as a key structural feature associated with lower mutation frequencies and delayed resistance development [13] [14].

Genotoxicity prediction models have identified molecular features associated with reduced mutagenic potential [39] [38] [42]. These models suggest that moxifloxacin's structural modifications contribute to lower genotoxicity compared to earlier fluoroquinolones, supporting its improved safety profile [39] [38].

Clinical Outcome Prediction

Recent advances in QSAR modeling have extended to predicting clinical outcomes and adverse effects [43]. Machine learning models incorporating molecular descriptors with clinical data have achieved high accuracy in predicting fluoroquinolone-associated cardiotoxicity [43]. These models identify moxifloxacin as having elevated cardiotoxicity risk, correlating with its structural features and clinical observations [43].

The integration of molecular descriptors with pharmacokinetic and pharmacodynamic data has enabled the development of comprehensive models that predict both efficacy and safety outcomes [35] [43]. These multi-endpoint models provide a holistic approach to understanding structure-activity relationships and support rational drug design efforts [32] [33].

Model Validation and Applicability

QSAR models for fluoroquinolones have undergone rigorous validation using both internal cross-validation and external test sets [36] [37] [44]. Leave-one-out cross-validation typically yields Q² values exceeding 0.60, indicating robust predictive performance [36] [37]. External validation with independent datasets confirms the generalizability of these models to novel fluoroquinolone structures [37] [44].

The applicability domain of fluoroquinolone QSAR models encompasses structurally diverse compounds while maintaining predictive accuracy [39] [44]. These models have successfully predicted the biological activities of novel fluoroquinolone derivatives, supporting their utility in drug discovery and development efforts [37] [41].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.95 (est)

2.9

Decomposition

Melting Point

208-209 °C (decomposes)

238 - 242 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Moxifloxacin hydrochloride ophthalmic solution is used for the treatment of conjunctivitis caused by susceptible strains of Corynebacterium spp., Micrococcus luteus, Staphylococcus aureus, S. epidermidis, S. haemolyticus, S. hominis, S. warneri, Streptococcus pneumoniae, viridans streptococci, Acinetobacter lwoffii, Haemophilus influenzae, H. parainfluenzae, or Chlamydia trachomatis. /Included in US product label/

Moxifloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis; acute bacterial exacerbations of chronic bronchitis caused by susceptible S. pneumoniae, H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Staphylococcus aureus (oxacillin-susceptible [methicillin-susceptible] strains), or M. catarrhalis; and community-acquired pneumonia (CAP) caused by susceptible S. pneumoniae (including multidrug-resistant strains), S. aureus (oxacillin-susceptible strains), K. pneumoniae, H. influenzae, Mycoplasma pneumoniae, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), or M. catarrhalis. /Included in US product label/

Moxifloxacin is used for the treatment of uncomplicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains) or Streptococcus pyogenes (group A beta-hemolytic streptococci) and for the treatment of complicated skin and skin structure infections caused by susceptible S. aureus (oxacillin-susceptible strains), Escherichia coli, K. pneumoniae, or Enterobacter cloacae. /Included in US product label/

For more Therapeutic Uses (Complete) data for Moxifloxacin (12 total), please visit the HSDB record page.

Pharmacology

Moxifloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.

Moxifloxacin is a fluoroquinolone antibiotic with antibacterial activity. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA14 - Moxifloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE07 - Moxifloxacin

Mechanism of Action

The fluoroquinolone antibiotic moxifloxacin has been associated with the acquired long QT syndrome and is used as a positive control in the evaluation of the QT-interval prolonging potential of new drugs. In common with other QT-prolonging agents, moxifloxacin is known to inhibit the hERG potassium K+ channel, but at present there is little mechanistic information available on this action. This study was conducted in order to characterise the inhibition of hERG current (I(hERG)) by moxifloxacin, and to determine the role in drug binding of the S6 aromatic amino-acid residues Tyr652 and Phe656. hERG currents were studied using whole-cell patch clamp (at room temperature and at 35-37 degrees C) in an HEK293 cell line stably expressing hERG channels. Moxifloxacin reversibly inhibited currents in a dose-dependent manner. We investigated the effects of different voltage commands to elicit hERG currents on moxifloxacin potency. Using a 'step-ramp' protocol, the IC50 was 65 uM at room temperature and 29 microM at 35 degrees C. When a ventricular action potential waveform was used to elicit currents, the IC50 was 114 microM. Block of hERG by moxifloxacin was found to be voltage-dependent, occurred rapidly and was independent of stimulation frequency. Mutagenesis of the S6 helix residue Phe656 to Ala failed to eliminate or reduce the moxifloxacin-mediated block whereas mutation of Tyr652 to Ala reduced moxifloxacin block by approximately 66%. Our data demonstrate that moxifloxacin blocks the hERG channel with a preference for the activated channel state. The Tyr652 but not Phe656 S6 residue is involved in moxifloxacin block of hERG, concordant with an interaction in the channel inner cavity.

The bactericidal action of moxifloxacin results from inhibition of the topoisomerase II (DNA gyrase) and topoisomerase IV required for bacterial DNA replication, transcription, repair, and recombination. It appears that the C8-methoxy moiety contributes to enhanced activity and lower selection of resistant mutants of Gram-positive bacteria compared to the C8-H moiety. The presence of the bulky bicycloamine substituent at the C-7 position prevents active efflux, associated with the NorA or pmrA genes seen in certain Gram-positive bacteria.

Torsade de pointes (TdP) is increasingly recognized as a complication of drug therapy. The most common cause of drug-induced QT prolongation is inhibition of the rapidly activating component of the delayed potassium current (I(Kr)). Moxifloxacin, a widely used fluoroquinolone, is a weak I(Kr) inhibitor and has been associated with QT prolongation.

Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

Pictograms

Irritant

Other CAS

354812-41-2

Absorption Distribution and Excretion

Approximately 45% of an oral or intravenous dose of moxifloxacin is excreted as unchanged drug (~20% in urine and ~25% in feces).

1.7 to 2.7 L/kg

12 +/- 2 L/hr

Moxifloxacin is approximately 30-50% bound to serum proteins, independent of drug concentration. The volume of distribution of moxifloxacin ranges from 1.7 to 2.7 L/kg. Moxifloxacin is widely distributed throughout the body, with tissue concentrations often exceeding plasma concentrations. Moxifloxacin has been detected in the saliva, nasal and bronchial secretions, mucosa of the sinuses, skin blister fluid, subcutaneous tissue, skeletal muscle, and abdominal tissues and fluids following oral or intravenous administration of 400 mg.

Approximately 45% of an oral or intravenous dose of moxifloxacin is excreted as unchanged drug (~20% in urine and ~25% in feces). A total of 96% + or - 4% of an oral dose is excreted as either unchanged drug or known metabolites. The mean (+ or - SD) apparent total body clearance and renal clearance are 12 + or - 2 L/hr and 2.6 + or - 0.5 L/hr, respectively.

Moxifloxacin, given as an oral tablet, is well absorbed from the gastrointestinal tract. The absolute bioavailability of moxifloxacin is approximately 90 percent. Co-administration with a high fat meal (that is, 500 calories from fat) does not affect the absorption of moxifloxacin.

The ocular penetration and pharmacokinetics of moxifloxacin in comparison to other fluoroquinolones (ofloxacin, ciprofloxacin, gatifloxacin, norfloxacin, levofloxacin, and lomefloxacin) have been determined by in vitro and ex vivo techniques, as well as in animal and human studies. ... The results consistently demonstrate higher maximum concentrations for moxifloxacin relative to the other fluoroquinolones in ocular tissues with levels well above its minimum inhibitory concentrations for relevant ocular pathogens. This superior performance is due to the unique structure of moxifloxacin that combines high lipophilicity for enhanced corneal penetration with high aqueous solubility at physiological pH. The latter property creates a high concentration gradient at the tear film/corneal epithelial interface providing a driving force for better ocular penetration for moxifloxacin. In addition, the higher concentration of moxifloxacin in VIGAMOX (i.e., 0.5% vs. 0.3%) allows more antibiotic to be available to ocular tissues. It is clear from the array of studies summarized in this report that moxifloxacin penetrates ocular tissues better (two- to three-fold) than gatifloxacin, ciprofloxacin, ofloxacin, or levofloxacin. This consistent, enhanced penetration of topical moxifloxacin offers powerful advantages for ophthalmic therapy.

For more Absorption, Distribution and Excretion (Complete) data for Moxifloxacin (6 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized via glucuronide and sulfate conjugation. The cytochrome P450 system is not involved in moxifloxacin metabolism, and is not affected by moxifloxacin. The sulfate conjugate (M1) accounts for approximately 38% of the dose, and is eliminated primarily in the feces. Approximately 14% of an oral or intravenous dose is converted to a glucuronide conjugate (M2), which is excreted exclusively in the urine. Peak plasma concentrations of M2 are approximately 40% those of the parent drug, while plasma concentrations of M1 are generally less than 10% those of moxifloxacin.

Associated Chemicals

Wikipedia

Sorbitan_monostearate

FDA Medication Guides

Moxifloxacin Hydrochloride

TABLET;ORAL

BAYER HLTHCARE

07/26/2016

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including Avelox, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Avelox in patients with known history of myasthenia gravis.

Serious and occasionally fatal hypersensitivity and/or anaphylactic reactions reported in patients receiving fluoroquinolones, including moxifloxacin. Although generally reported after multiple doses, these reactions may occur with first dose. Some reactions have been accompanied by cardiovascular collapse, loss of consciousness, tingling, edema (pharyngeal or facial), dyspnea, urticaria, or pruritus. In addition, other possible severe and potentially fatal reactions (may be hypersensitivity reactions or of unknown etiology) have been reported, most frequently after multiple doses. These include fever, rash or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson syndrome), vasculitis, arthralgia, myalgia, serum sickness, allergic pneumonitis, interstitial nephritis, acute renal insufficiency or failure, hepatitis, jaundice, acute hepatic necrosis or failure, anemia (including hemolytic and aplastic), thrombocytopenia (including thrombotic thrombocytopenic purpura), leukopenia, agranulocytosis, pancytopenia, and/or other hematologic effects. Discontinue moxifloxacin at first appearance of rash, jaundice, or any other sign of hypersensitivity. Institute appropriate therapy as indicated (e.g., epinephrine, corticosteroids, and maintenance of an adequate airway and oxygen).

Sensory or sensorimotor axonal polyneuropathy affecting small and/or large axons resulting in paresthesias, hypoesthesias, dysesthesias, and weakness have been reported with fluoroquinolones.

For more Drug Warnings (Complete) data for Moxifloxacin (22 total), please visit the HSDB record page.

Biological Half Life

The mean (+ or - SD) elimination half-life from plasma is 12 + or - 1.3 hours

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

A high performance liquid chromatographic method for determination of moxifloxacin in human saliva was developed. The method involved deproteinisation of the sample with perchloric acid and analysis of the supernatant using a reversed-phase C18 column (150 mm) and fluorescence detection at an excitation wavelength of 290 nm and an emission wavelength of 460 nm. The assay was specific for moxifloxacin and linear from 0.25 to 10.0 ug/mL. The relative standard deviation of intra- and inter-day assays was lower than 10%. The average recovery of moxifloxacin from saliva was 101%. Due to its simplicity, the assay can be used for pharmacokinetic studies of moxifloxacin.

Penetration of levofloxacin and moxifloxacin into cancellous and cortical bone was studied using high-performance liquid chromatography (HPLC).

The aim of this study was to develop a high-performance liquid chromatographic (HPLC) assay for the determination of moxifloxacin in human plasma and lung tissue. The assay was based on HPLC with a Supelcosil ABZ+ column and ultraviolet detection set at a wavelength of 296 nm. The extraction procedure was characterized by a fully automated liquid-solid extraction using an OASIS column for the solid phase. The assay has been found to be linear and validated over the concentration range 3.2 to 0.025 microg/mL for moxifloxacin in plasma and from 16 to 0.25 microg/g for moxifloxacin in lung tissue.

For more Clinical Laboratory Methods (Complete) data for Moxifloxacin (7 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Moxifloxacin hydrochloride/

Interactions

Pharmacokinetic interaction (decreased absorption of oral moxifloxacin). Moxifloxacin should be given at least 4 hours before or 8 hours after buffered didanosine (pediatric oral solution admixed with antacid).

Concomitant use of corticosteroids increases the risk of severe tendon disorders (e.g., tendinitis, tendon rupture), especially in geriatric patients older than 60 years of age.

Quinolones, including Avelox, have been reported to enhance the anticoagulant effects of warfarin or its derivatives in the patient population. In addition, infectious disease and its accompanying inflammatory process, age, and general status of the patient are risk factors for increased anticoagulant activity. Therefore the prothrombin time, International Normalized Ratio (INR), or other suitable anticoagulation tests should be closely monitored if a quinolone is administered concomitantly with warfarin or its derivatives.

For more Interactions (Complete) data for Moxifloxacin (17 total), please visit the HSDB record page.

Dates

[2]. Culley, C.M., et al., Moxifloxacin: clinical efficacy and safety. Am J Health Syst Pharm, 2001. 58(5): p. 379-88.

[3]. Ioannidis, O., et al., Effect of moxifloxacin on the survival, lipid peroxidation and inflammation of immunosuppressed rats with soft tissue infection from Stenotrophomonas maltophilia. Microbiol Immunol, 2013.